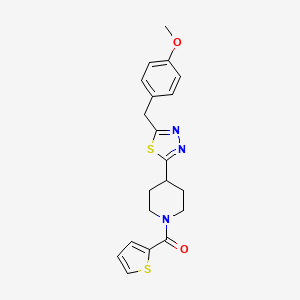
(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex hybrid structure that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Structure and Synthesis
The compound features a 1,3,4-thiadiazole ring linked to a piperidine moiety and a thiophene group. The structural configuration is crucial for its biological activity. The synthesis typically involves multi-step reactions where the thiadiazole ring is formed through cyclization reactions involving appropriate precursors.
Biological Activity Overview
-
Antimicrobial Activity
- Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that modifications at the 2-position of the thiadiazole ring can enhance antibacterial activity. For instance, compounds with amino or thioxo substitutions have demonstrated improved efficacy against Gram-positive and Gram-negative bacteria .
- In vitro tests reveal that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
-
Anticancer Activity
- The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example, derivatives with specific substitutions were found to inhibit the proliferation of human cancer cell lines such as HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia) with IC50 values as low as 0.15 μM .
- Mechanistic studies indicate that these compounds may induce apoptosis and affect the cell cycle in cancer cells, making them promising candidates for further development .
- Antiviral Activity
Case Studies
Several studies provide insights into the biological activity of compounds similar to this compound:
Properties
IUPAC Name |
[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-16-6-4-14(5-7-16)13-18-21-22-19(27-18)15-8-10-23(11-9-15)20(24)17-3-2-12-26-17/h2-7,12,15H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJSVBSKJKPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














